molecular formula C27H27NO6 B4046685 1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B4046685
M. Wt: 461.5 g/mol
InChI Key: KDJUQEYQIMYQQT-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C27H27NO6 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(benzyloxy)phenyl]-1-methyl-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is 461.18383758 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Interactions

  • Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors : A study discussed the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, including compounds similar to the one . These compounds were tested for their inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxygenase in vitro and as inhibitors of leukotriene D4-induced bronchospasm in guinea pigs. The study found that benzthiazole-containing analogues exhibited broad inhibitory activity, highlighting the potential therapeutic applications of these compounds in treating inflammatory conditions (Musser et al., 1987).

  • Hydroxyquinolones Synthesis : Another research focused on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study sheds light on the chemical reactions and transformations that compounds similar to the one can undergo, providing insights into their chemical behavior and potential applications (Ukrainets et al., 2014).

Reactivity and Mechanisms

  • Interaction with Furan-2-ones and Oxobutanoic Acids : Research exploring the reactions of 4-oxobutanoic acids and their cyclic analogues with 2-(aminophenyl)methanol resulted in the formation of complex compounds, indicating the versatile reactivity and potential for creating novel compounds with specific properties. This study contributes to understanding the chemical reactivity of compounds like "2-[4-(benzyloxy)phenyl]-1-methyl-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate" and their potential applications in creating new chemical entities (Amalʼchieva et al., 2022).

Crystal Structure and Properties

  • Valyl Benzyl Ester Chloride Study : A study on a related compound, valyl benzyl ester chloride, detailed the crystal structure and hydrogen bonding interactions, providing insights into the structural properties that could influence the behavior and applications of similar compounds in various scientific fields (Dutkiewicz et al., 2010).

Properties

IUPAC Name

[1-oxo-1-(4-phenylmethoxyphenyl)propan-2-yl] 4-(4-methoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-19(34-26(30)17-16-25(29)28-22-10-14-23(32-2)15-11-22)27(31)21-8-12-24(13-9-21)33-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUQEYQIMYQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)CCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.